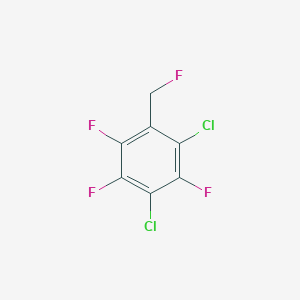

1,3-Dichloro-4-fluoromethyl-2,5,6-trifluorobenzene

Description

Properties

Molecular Formula |

C7H2Cl2F4 |

|---|---|

Molecular Weight |

232.99 g/mol |

IUPAC Name |

1,3-dichloro-2,4,5-trifluoro-6-(fluoromethyl)benzene |

InChI |

InChI=1S/C7H2Cl2F4/c8-3-2(1-10)5(11)7(13)4(9)6(3)12/h1H2 |

InChI Key |

JLUURXHUWFFLDZ-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=C(C(=C(C(=C1Cl)F)Cl)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Design and Precursor Selection

The structural complexity of 1,3-dichloro-4-fluoromethyl-2,5,6-trifluorobenzene necessitates a multi-step approach, typically involving halogenation, fluorination, and functional group interconversion. A plausible synthetic route involves:

Starting Materials and Initial Halogenation

Pentachlorobenzonitrile or its derivatives serve as common precursors for polyhalogenated benzenes. For instance, in the synthesis of 1,3-dichloro-2,4,6-trifluorobenzene, pentachlorobenzonitrile undergoes fluorination with alkali metal fluorides (e.g., KF) in polar aprotic solvents like dimethylformamide (DMF) or sulfolane. Analogously, introducing fluorine atoms at positions 2, 5, and 6 of a dichlorobenzene scaffold could be achieved via nucleophilic aromatic substitution (NAS) using KF in the presence of phase-transfer catalysts such as hexamethylguanidine fluoride.

Key Consideration : The electron-withdrawing nature of chlorine and fluorine substituents deactivates the aromatic ring, necessitating elevated temperatures (100–150°C) and prolonged reaction times.

Fluoromethyl Group Introduction

The fluoromethyl (-CH2F) group at position 4 presents unique challenges. Two potential strategies include:

Halogen Exchange Reactions

- Chloromethyl to Fluoromethyl Conversion : A chloromethyl intermediate could undergo halogen exchange using anhydrous hydrogen fluoride (HF) or tetrabutylammonium fluoride (TBAF). For example, 4-chloromethyl-1,3-dichloro-2,5,6-trifluorobenzene might react with KF in sulfolane at 120–140°C to yield the fluoromethyl derivative.

- Limitations : Competing side reactions, such as elimination to form a methylene group or over-fluorination, require careful control of stoichiometry and temperature.

Direct Electrophilic Substitution

- Friedel-Crafts Alkylation : While traditionally challenging on deactivated arenes, the use of superacidic conditions (e.g., HF/SbF5) could enable electrophilic attack by fluoromethyl carbocations. However, this method risks rearrangements and low regioselectivity.

Industrial-Scale Fluorination Techniques

Phase-Transfer Catalysis (PTC)

The patent CN114163296B highlights the efficacy of N,N,N-hexasubstituted guanidine catalysts (e.g., hexamethylguanidine fluoride) in facilitating fluorination. These catalysts enhance the solubility of inorganic fluorides (KF, NaF) in organic solvents, enabling efficient NAS at moderate temperatures (110–150°C).

Example Protocol :

- Fluorination Step :

- Hydrolysis and Decarboxylation :

Adaptation for Target Compound :

Replacing pentachlorobenzonitrile with a suitably chlorinated/fluorinated precursor bearing a reactive site at position 4 (e.g., nitrile or methyl group) could allow sequential fluorination and fluoromethylation.

Solvent and Temperature Optimization

- Solvent Selection : Polar aprotic solvents like DMF and sulfolane are preferred for their ability to dissolve both organic substrates and inorganic fluorides. Sulfolane, with its high boiling point (285°C), is particularly suited for high-temperature reactions.

- Temperature Profiles : Fluorination proceeds optimally between 100–150°C, with lower temperatures favoring selectivity and higher temperatures accelerating reaction rates.

Challenges in Regioselectivity and Byproduct Formation

Competing Substitution Pathways

The presence of multiple electron-withdrawing groups (Cl, F) directs incoming nucleophiles to specific positions. For example, in 1,3-dichloro-2,4,6-trifluorobenzene, fluorination occurs preferentially at the 2, 4, and 6 positions due to para- and ortho-directing effects. Introducing a fluoromethyl group at position 4 may require protective group strategies or sequential functionalization.

Alternative Pathways and Emerging Methods

Transition Metal-Catalyzed Coupling

While not explicitly covered in the cited patents, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) could theoretically introduce fluoromethyl groups via pre-functionalized boronic esters. However, the stability of fluoromethyl-bearing boron reagents under coupling conditions remains unproven.

Photochemical Fluorination

Industrial Scalability and Economic Considerations

Cost-Benefit Analysis of Raw Materials

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-4-fluoromethyl-2,5,6-trifluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkali metal fluorides and organic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various fluorinated derivatives .

Scientific Research Applications

1,3-Dichloro-4-fluoromethyl-2,5,6-trifluorobenzene has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-4-fluoromethyl-2,5,6-trifluorobenzene involves its interaction with molecular targets and pathways. The presence of multiple halogen atoms allows it to participate in various chemical interactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below compares the target compound with four analogous chlorinated/fluorinated benzenes:

Key Observations:

- Electron-Withdrawing Effects : The target compound’s fluorine and chlorine atoms create a strongly electron-deficient aromatic ring, favoring electrophilic substitution at positions ortho/para to the fluoromethyl group. In contrast, 1,3-Dichloro-2,4,5,6-tetrafluorobenzene lacks a fluoromethyl group, leading to uniform electron withdrawal and higher symmetry .

- Steric Influence : The fluoromethyl group (-CH2F) in the target compound introduces moderate steric hindrance compared to the ethyl group (-C2H5) in 1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene, which may limit access to the 4-position in reactions .

- Polarity: The difluoromethyl group (-CF2H) in 1-Chloro-4-(difluoromethyl)-2-fluorobenzene increases polarity compared to the target compound’s -CH2F, affecting solubility in nonpolar solvents .

Reactivity in Nucleophilic Substitution

The Meisenheimer complex model predicts regioselectivity in halogenated aromatics. For example:

- In 2-acetylamidoheptafluoronaphthalene , substitution occurs predominantly at the 6- and 7-positions due to electronic and steric factors .

- For the target compound, computational models suggest that the 4-position (fluoromethyl) is sterically hindered, directing nucleophilic attack to the 5- or 6-positions. Experimental validation is required, as this prediction aligns with trends observed in perfluorocarbon systems .

Biological Activity

1,3-Dichloro-4-fluoromethyl-2,5,6-trifluorobenzene is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by multiple halogen substituents, suggests potential biological activities that warrant detailed investigation.

- Molecular Formula : C7HCl2F4

- Molecular Weight : Approximately 227.01 g/mol

The presence of chlorine and fluorine atoms in the benzene ring significantly influences the compound's reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through non-covalent interactions such as halogen bonding and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects.

Antimicrobial Properties

Research indicates that halogenated compounds exhibit antimicrobial properties. For instance, studies have shown that fluorinated aromatic compounds can inhibit the growth of certain bacterial strains by disrupting cellular processes. Specifically, compounds similar to this compound have been tested against various pathogens.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The results suggest that it may induce apoptosis in specific cell types through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus.

- Method : Disk diffusion method was used to assess inhibition zones.

- Results : The compound exhibited significant antibacterial activity with an inhibition zone of 15 mm at a concentration of 100 µg/disc.

-

Cytotoxicity Assessment :

- Objective : To determine the cytotoxic effects on human leukemia cells (HL-60).

- Method : MTT assay was performed to measure cell viability.

- Results : The IC50 value was found to be approximately 25 µM, indicating moderate cytotoxicity.

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | Method Used | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Disk diffusion | Inhibition Zone: 15 mm |

| Cytotoxicity | HL-60 (human leukemia cells) | MTT assay | IC50: 25 µM |

Environmental Impact

Fluorinated compounds are known for their persistence in the environment. Studies have shown that certain bacteria can degrade such compounds through specialized metabolic pathways. For instance, Pseudomonas sp. strain has been identified as capable of degrading fluorinated alkanes, suggesting potential bioremediation applications for compounds like this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3-dichloro-4-fluoromethyl-2,5,6-trifluorobenzene, and how can purity be ensured?

- Methodology : Use nucleophilic aromatic substitution (NAS) or directed metalation strategies, leveraging fluorine's electron-withdrawing effects to activate specific positions. For example, describes similar trifluorobenzene derivatives synthesized via isocyanate intermediates under controlled temperatures (80°C to RT). Purification involves column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) and analytical validation via GC-MS (>95% purity thresholds) .

- Key Challenge : Competing substitution at adjacent fluorinated positions may require kinetic control (e.g., low-temperature reactions).

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodology : Combine ¹⁹F NMR (to distinguish between CF₃, CF₂, and aromatic F environments) and ¹H NMR (to identify fluoromethyl protons). validates similar halogenated aromatics using FT-IR (C-Cl stretches at 550–600 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Refer to Safety Data Sheets (SDS) for analogous chlorinated/fluorinated aromatics (e.g., highlights precautions for 1-chloro-4-fluorobenzene, including PPE, ventilation, and halogen-compatible fire extinguishers). Store under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How does the fluoromethyl group influence regioselectivity in electrophilic substitution reactions?

- Methodology : Use computational models (DFT or Meisenheimer complex analysis, as in ) to predict activation energies for substitution at positions adjacent to the fluoromethyl group. Experimentally, compare isomer ratios via HPLC (e.g., observed 5:1 isomer ratios in trifluorobenzene amination) .

- Data Contradiction : If experimental results deviate from predictions (e.g., unexpected para-substitution), re-evaluate steric effects or solvent polarity impacts using Hammett σ constants.

Q. Can this compound serve as a precursor for high-performance polymers or adhesives?

- Methodology : Test reactivity with diols or diamines to form polyurethanes/polyureas. demonstrates that trifluorobenzene diisocyanates yield adhesives with tensile strengths up to 5400 psi at cryogenic temperatures. Optimize stoichiometry (1.8:1 NCO:OH ratio) and catalysts (e.g., Fe naphthenate) .

Q. How do steric and electronic effects impact its utility in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Screen boronic acid partners (e.g., 4,4,6-trimethyl-1,3,2-dioxaborinane derivatives, as in ) under Pd catalysis. Monitor reaction progress via ¹⁹F NMR to detect intermediates. Low yields may arise from hindered access to the chloro-substituted position .

Data Analysis and Contradictions

Resolving discrepancies between theoretical and experimental substitution patterns

- Case Study : If computational models ( ) predict dominant substitution at position 6, but experiments favor position 4, conduct kinetic vs. thermodynamic control studies (e.g., variable-temperature NMR). Adjust solvent polarity (e.g., DMF vs. THF) to modulate transition-state stability .

Authoritative Sources

- Synthetic Protocols : NASA technical reports ( ), NIST Chemistry WebBook ( ).

- Safety Guidelines : TCI America SDS ().

- Computational Models : Peer-reviewed studies on Meisenheimer complexes ( ).

Note : Avoid non-peer-reviewed platforms (e.g., BenchChem) per the user’s constraints.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.